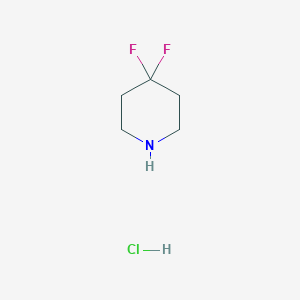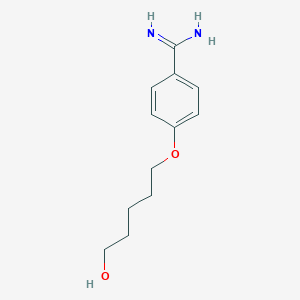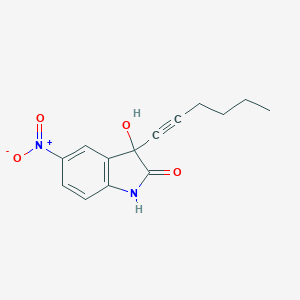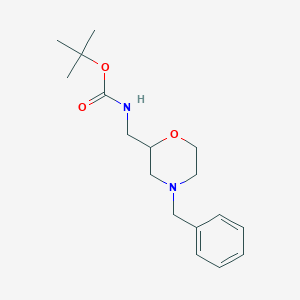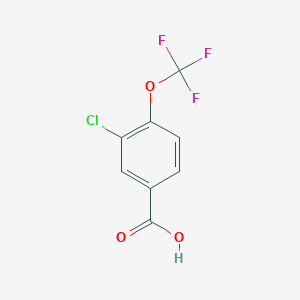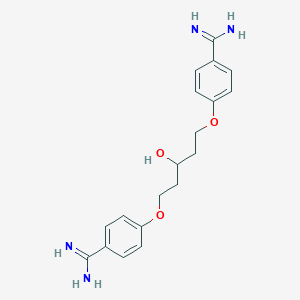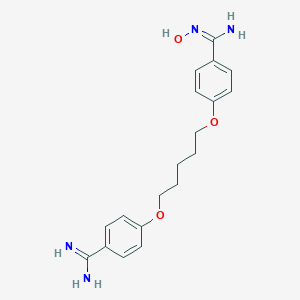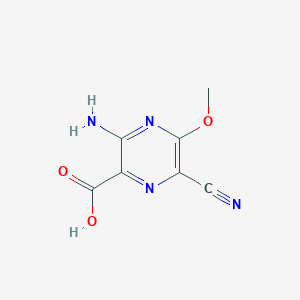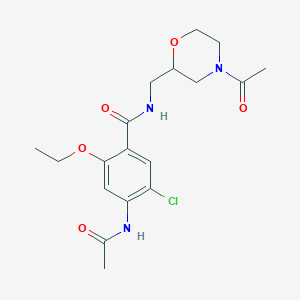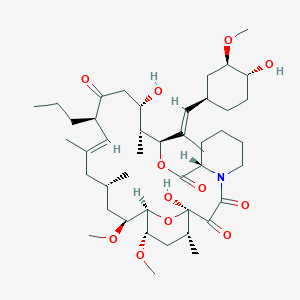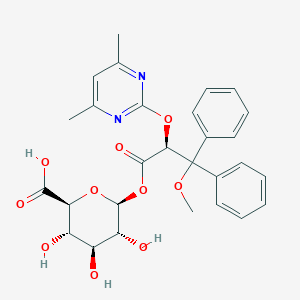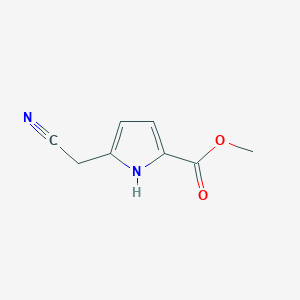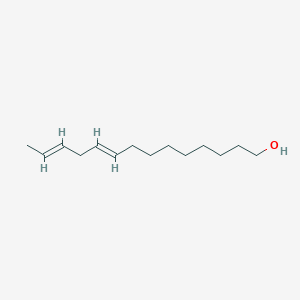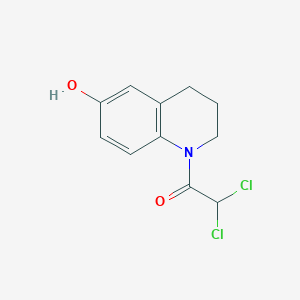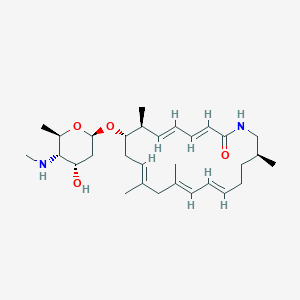
Vicenistatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vicenistatin is a natural product that is isolated from the fermentation broth of Streptomyces halstedii. It belongs to the family of ansamycin antibiotics and has been found to possess anticancer properties.
Wirkmechanismus
The mechanism of action of Vicenistatin involves the inhibition of HSP90. HSP90 is a chaperone protein that is responsible for the stability and function of many oncogenic proteins. These oncogenic proteins are essential for the growth and survival of cancer cells. By inhibiting HSP90, Vicenistatin induces the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Vicenistatin has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). Additionally, Vicenistatin has been found to modulate the immune system, leading to an enhanced antitumor response.
Vorteile Und Einschränkungen Für Laborexperimente
Vicenistatin has several advantages for lab experiments. It is a natural product that can be easily obtained from the fermentation broth of Streptomyces halstedii. It has been extensively studied for its anticancer properties and has been found to be effective against various cancer cell lines. However, there are also some limitations to the use of Vicenistatin in lab experiments. Its complex synthesis method makes it difficult to produce large quantities of the compound. Additionally, its potency and selectivity can vary depending on the modifications made during the synthesis process.
Zukünftige Richtungen
For the study of Vicenistatin include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other diseases.
Wissenschaftliche Forschungsanwendungen
Vicenistatin has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The compound works by binding to the heat shock protein 90 (HSP90) and preventing its interaction with client proteins. HSP90 is a chaperone protein that is essential for the stability and function of many oncogenic proteins. By inhibiting HSP90, Vicenistatin induces the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth.
Eigenschaften
CAS-Nummer |
150999-05-6 |
|---|---|
Produktname |
Vicenistatin |
Molekularformel |
C30H48N2O4 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
(3E,5E,7S,8S,10E,13E,15E,19S)-8-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-7,11,13,19-tetramethyl-1-azacycloicosa-3,5,10,13,15-pentaen-2-one |
InChI |
InChI=1S/C30H48N2O4/c1-21-12-8-7-9-13-23(3)20-32-28(34)15-11-10-14-24(4)27(17-16-22(2)18-21)36-29-19-26(33)30(31-6)25(5)35-29/h7-8,10-12,14-16,23-27,29-31,33H,9,13,17-20H2,1-6H3,(H,32,34)/b8-7+,14-10+,15-11+,21-12+,22-16+/t23-,24-,25+,26-,27-,29-,30+/m0/s1 |
InChI-Schlüssel |
FINGADBUNZWVLV-KVAOKYIVSA-N |
Isomerische SMILES |
C[C@H]1CC/C=C/C=C(/C/C(=C/C[C@@H]([C@H](/C=C/C=C/C(=O)NC1)C)O[C@H]2C[C@@H]([C@@H]([C@H](O2)C)NC)O)/C)\C |
SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
Kanonische SMILES |
CC1CCC=CC=C(CC(=CCC(C(C=CC=CC(=O)NC1)C)OC2CC(C(C(O2)C)NC)O)C)C |
Synonyme |
vicenistatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



